molecular formula C21H20ClFN2O2S B2599637 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline CAS No. 866871-45-6

3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline

Cat. No.: B2599637
CAS No.: 866871-45-6
M. Wt: 418.91
InChI Key: DLGDHWIZTYQVKE-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluoro Group: The fluoro group can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: The chlorobenzenesulfonyl group can be introduced via sulfonylation reactions using chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Piperidine Substitution: The final step involves the substitution of the piperidine ring, which can be achieved through nucleophilic substitution reactions using 4-methylpiperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.

    Chemical Biology: The compound serves as a tool for probing chemical interactions and mechanisms in biological systems.

    Industrial Applications: It may be used in the development of new materials, catalysts, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline
  • 4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine

Uniqueness

3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O2S/c1-14-8-10-25(11-9-14)21-18-12-16(23)4-7-19(18)24-13-20(21)28(26,27)17-5-2-15(22)3-6-17/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGDHWIZTYQVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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